Cas no 2034409-05-5 (N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide)
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N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[[1-(3-Furanylcarbonyl)-4-piperidinyl]methyl]benzo[b]thiophene-2-carboxamide
- N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide
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- Inchi: 1S/C20H20N2O3S/c23-19(18-11-15-3-1-2-4-17(15)26-18)21-12-14-5-8-22(9-6-14)20(24)16-7-10-25-13-16/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,21,23)
- InChI Key: DIJKVKNAPPMHIW-UHFFFAOYSA-N
- SMILES: C12=CC=CC=C1C=C(C(NCC1CCN(C(C3C=COC=3)=O)CC1)=O)S2
Experimental Properties
- Density: 1.285±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 629.2±30.0 °C(Predicted)
- pka: 14.36±0.46(Predicted)
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-3453-10mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-75mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-100mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-25mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-30mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-10μmol |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-3mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-5mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-1mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6436-3453-50mg |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide |
2034409-05-5 | 50mg |
$160.0 | 2023-09-09 |
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide Related Literature
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
Additional information on N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide
Professional Introduction to N-{[1-(furan-3-carbonyl)piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide (CAS No. 2034409-05-5)
N-{[1-(furan-3-carbonyl)piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide, identified by its CAS number 2034409-05-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of fused heterocyclic rings, which are known for their diverse biological activities and potential therapeutic applications.
The molecular structure of N-{[1-(furan-3-carbonyl)piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide incorporates several key functional groups, including a benzothiophene core, a piperidine moiety, and a furan derivative. These structural elements contribute to the compound's unique chemical properties and biological interactions. The benzothiophene ring system is particularly noteworthy, as it is frequently encountered in natural products and pharmacologically active agents, exhibiting a wide range of biological functions such as antimicrobial, anti-inflammatory, and anticancer activities.
The piperidine ring in the molecule enhances its solubility and bioavailability, making it an attractive candidate for further development into drug candidates. Piperidine derivatives are well-documented for their role in various therapeutic areas, including central nervous system disorders, cardiovascular diseases, and infectious diseases. The presence of the furan moiety further adds to the compound's complexity and potential biological activity, as furans have been shown to exhibit significant pharmacological effects in different disease models.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of N-{[1-(furan-3-carbonyl)piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide with various biological targets. These studies suggest that the compound may interact with enzymes and receptors involved in critical cellular pathways, such as those related to inflammation, pain perception, and cell proliferation. Such interactions are highly relevant for the development of novel therapeutic strategies targeting chronic diseases.
In the realm of drug discovery, the synthesis and optimization of heterocyclic compounds like N-{[1-(furan-3-carbonyl)piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide are of paramount importance. The benzothiophene scaffold provides a robust framework for structural modifications, allowing chemists to fine-tune the properties of the molecule for specific biological outcomes. For instance, introducing substituents at different positions on the benzothiophene ring can alter its electronic properties, thereby influencing its binding affinity and selectivity towards particular biological targets.
The piperidine moiety also offers opportunities for structural diversification. By modifying the piperidine ring or its substituents, researchers can explore new chemical space and identify compounds with enhanced efficacy or reduced side effects. This flexibility makes N-{[1-(furan-3-carbonyl)piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide a valuable starting point for developing novel drug candidates.
Current research in medicinal chemistry is increasingly focused on harnessing the potential of heterocyclic compounds for treating complex diseases. N-{[1-(furan-3-carbonyl)piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide exemplifies this trend, as it combines multiple pharmacophoric elements that are known to contribute to biological activity. The integration of these elements into a single molecular framework highlights the importance of multidisciplinary approaches in drug discovery.
The compound's unique structural features also make it an interesting subject for mechanistic studies. Understanding how N-{[1-(furan-3-carbonyl)piperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide interacts with its biological targets at a molecular level can provide insights into its mode of action and inform the design of more effective derivatives. Such knowledge is crucial for optimizing drug candidates throughout the development pipeline.
Furthermore, the synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-ylylmethyl]-1-benzothiophene-2-carboxamide involves advanced synthetic methodologies that showcase the capabilities of modern organic chemistry. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also demonstrate the versatility of current chemical tools in medicinal chemistry.
The potential applications of N-{[1-(furan-3-carbonyl)piperidin -4 -ylylmethyl ] - 1 -benzothiophene - 2 -carboxamide extend beyond traditional therapeutic areas. For instance, its structural motifs could be exploited in designing probes for biochemical assays or tools for studying enzyme mechanisms. The compound's ability to modulate cellular processes may also make it useful in translational research aimed at understanding disease pathogenesis and developing personalized medicine approaches.
In conclusion, N-{[1-(furan - 3 - carbonyl)piperidin - 4 - yl)methyl ] - 1 - benzothiophene - 2 - carboxamide (CAS No. 2034409 - 05 - 5) is a structurally complex and biologically relevant compound that holds promise for various applications in pharmaceutical chemistry and medicinal biology. Its unique combination of functional groups, along with its synthetic accessibility and potential biological activity, make it an attractive candidate for further investigation. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to contribute significantly to the development of innovative therapeutic strategies.
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